molecular formula C16H25NO3 B2564943 N-[(3-hydroxyoxolan-3-yl)methyl]adamantane-1-carboxamide CAS No. 1912881-09-4

N-[(3-hydroxyoxolan-3-yl)methyl]adamantane-1-carboxamide

Cat. No.: B2564943
CAS No.: 1912881-09-4
M. Wt: 279.38
InChI Key: AMTCFMZJEMDSIO-UHFFFAOYSA-N
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Description

N-[(3-hydroxyoxolan-3-yl)methyl]adamantane-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features an adamantane core, which is known for its rigidity and stability, coupled with a hydroxyoxolan moiety, adding to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with a hydroxyoxolan derivative under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxyoxolan-3-yl)methyl]adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in ether at low temperatures.

    Substitution: Tosyl chloride in pyridine at room temperature.

Major Products Formed

    Oxidation: Formation of N-[(3-oxolan-3-yl)methyl]adamantane-1-carboxamide.

    Reduction: Formation of N-[(3-hydroxyoxolan-3-yl)methyl]adamantane-1-amine.

    Substitution: Formation of N-[(3-tosyloxolan-3-yl)methyl]adamantane-1-carboxamide.

Scientific Research Applications

N-[(3-hydroxyoxolan-3-yl)methyl]adamantane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can interact with biological macromolecules, while the hydroxyoxolan moiety can form hydrogen bonds with target proteins. This dual interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-1-carboxamide
  • N-[(3-hydroxyoxolan-3-yl)methyl]benzene-1-carboxamide

Uniqueness

N-[(3-hydroxyoxolan-3-yl)methyl]adamantane-1-carboxamide stands out due to its adamantane core, which imparts exceptional stability and rigidity compared to other similar compounds. This unique structure enhances its potential in various applications, making it a valuable compound in scientific research.

Biological Activity

N-[(3-hydroxyoxolan-3-yl)methyl]adamantane-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound this compound features an adamantane core, which is known for its unique three-dimensional structure that can enhance biological interactions. The synthesis of this compound typically involves the reaction of adamantane derivatives with hydroxylated oxolane structures. The synthesis pathway may include steps such as:

  • Formation of the oxolane ring : Utilizing hydroxylation techniques on suitable precursors.
  • Coupling with adamantane : Employing amide bond formation techniques to link the oxolane derivative with the adamantane core.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of adamantane compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus. In one study, certain derivatives displayed inhibition zones comparable to established antibiotics like gentamicin, indicating their potential as antimicrobial agents .

Compound Inhibition Zone (mm) Reference
N-acyl Anabasine with Adamantane20–24
Gentamicin22–26

Analgesic Activity

The analgesic properties of this compound have also been investigated. In vivo studies using the acetic acid-induced writhing test in mice indicated that certain derivatives could significantly reduce pain responses. While not reaching the efficacy levels of standard analgesics like sodium diclofenac, some compounds achieved reductions in writhing comparable to reference drugs .

Compound Writhe Reduction (%) Reference
N-acyl Anabasine (various doses)42.4 - 49.0
Sodium Diclofenac53.3

Antiviral Activity

Preliminary investigations into the antiviral properties of this compound have shown promise, particularly in inhibiting viral replication in vitro. The mechanism may involve interference with viral entry or replication processes, although detailed mechanisms require further elucidation through targeted studies .

Case Studies

Several case studies highlight the pharmacological potential of adamantane derivatives:

  • Study on Antimicrobial Efficacy : A study demonstrated that specific derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, with a focus on their structure-activity relationship (SAR) revealing that modifications to the adamantane core significantly influenced activity levels .
  • Analgesic Mechanism Exploration : Another case study explored the analgesic effects through various pain models in rodents, confirming that certain structural features contributed to enhanced efficacy compared to traditional analgesics .

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c18-14(17-9-16(19)1-2-20-10-16)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-13,19H,1-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTCFMZJEMDSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C23CC4CC(C2)CC(C4)C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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